Lipophilicity and H-Bonding Advantage
The target compound displays an XLogP3 of 2.8 and a topological polar surface area (TPSA) of 29.1 Ų [1]. In contrast, the non‑fluorinated analog 3‑methylquinolin‑4‑ol (CAS 64965‑46‑4) exhibits a lower computed logP (~1.8) and a TPSA of ~33 Ų, while the 8‑CF₃ analog lacking the 3‑methyl group (8‑(trifluoromethyl)quinolin‑4‑ol, CAS 23779‑96‑6) shows an intermediate logP of ~2.3 [2] [3]. The net result is that the target compound achieves a balanced increase in membrane permeability (+0.5 to +1.0 logP units vs. comparators) without a significant increase in hydrogen‑bond donors or acceptors, positioning it in a favorable property space for CNS penetration (TPSA < 60 Ų, logP 2–4) [1].
ΔTPSA −0.4 to −4 Ų
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.8, TPSA = 29.1 Ų |
| Comparator Or Baseline | 3‑Methylquinolin‑4‑ol (XLogP3 ~1.8, TPSA ~33 Ų); 8‑(Trifluoromethyl)quinolin‑4‑ol (XLogP3 ~2.3, TPSA ~29 Ų) |
| Quantified Difference | ΔXLogP3 = +0.5 to +1.0; ΔTPSA = −0.4 to −4 Ų |
| Conditions | Computed properties (XLogP3 algorithm, Cactvs TPSA) from PubChem 2021.05.07 release |
Why This Matters
The distinct logP/TPSA combination can directly influence cellular permeability and passive blood‑brain‑barrier penetration, making this scaffold preferable for CNS‑targeted libraries where both mono‑substituted analogs may underperform.
- [1] PubChem Compound Summary for CID 91623159, 3‑Methyl‑8‑(trifluoromethyl)quinolin‑4‑ol. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for 3‑Methylquinolin‑4‑ol (CID 13544473). National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for 8‑(Trifluoromethyl)quinolin‑4‑ol (CID 278310). National Center for Biotechnology Information. View Source
